(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Thiospironolactone involves the deacetylation of spironolactone. This process typically includes the use of reagents such as sodium hydroxide or other strong bases under controlled conditions to remove the acetyl group from spironolactone, resulting in the formation of 7alpha-Thiospironolactone .
Industrial Production Methods: Industrial production of 7alpha-Thiospironolactone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced technologies and equipment helps in optimizing the yield and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions: 7alpha-Thiospironolactone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
7alpha-Thiospironolactone has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: The compound is studied for its effects on various biological pathways, particularly those involving mineralocorticoid and androgen receptors.
Medicine: Research focuses on its potential therapeutic effects in conditions like hyperaldosteronism and androgen-related disorders.
Industry: It is used in the development of new pharmaceuticals and as a quality control standard in the production of spironolactone .
Mechanism of Action
7alpha-Thiospironolactone exerts its effects by binding to mineralocorticoid and androgen receptors, thereby inhibiting their activity. This leads to a decrease in sodium reabsorption and an increase in potassium retention in the kidneys. The compound also inhibits the enzyme 17alpha-hydroxylase, which plays a role in steroidogenesis, leading to reduced production of androgens and mineralocorticoids .
Comparison with Similar Compounds
7alpha-Thiomethylspironolactone: Another active metabolite of spironolactone with similar antimineralocorticoid and antiandrogen properties.
Canrenone: A major active metabolite of spironolactone with a longer half-life and similar pharmacological effects.
6beta-Hydroxy-7alpha-thiomethylspironolactone: A hydroxylated derivative with comparable activity .
Uniqueness: 7alpha-Thiospironolactone is unique due to its specific binding affinity and inhibitory effects on 17alpha-hydroxylase, making it a valuable compound for studying the inhibition of steroidogenesis and its therapeutic potential in related disorders .
Properties
Molecular Formula |
C22H30O3S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H30O3S/c1-20-7-3-14(23)11-13(20)12-17(26)19-15(20)4-8-21(2)16(19)5-9-22(21)10-6-18(24)25-22/h11,15-17,19,26H,3-10,12H2,1-2H3/t15-,16-,17+,19+,20+,21+,22+/m0/s1 |
InChI Key |
NZCDWYJROUPYPT-BIPXHUIRSA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@@]4([C@H]3CC[C@@]45CCC(=O)O5)C)S |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.